molecular formula C13H19F2N3O B1415965 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline CAS No. 2137861-29-9

2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline

Cat. No. B1415965
CAS RN: 2137861-29-9
M. Wt: 271.31 g/mol
InChI Key: DXYOTBDFMVIKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline, also known as DFEP, is an aniline derivative that is used in a variety of scientific research applications. It is a versatile compound that has been used in both organic and inorganic synthesis, as well as in the development of new pharmaceuticals, pesticides, and other chemicals. DFEP is a colorless, odorless, and water-soluble compound that is relatively stable in aqueous solutions. It has a low toxicity, making it an attractive choice for many laboratory experiments.

Scientific Research Applications

Chemical Synthesis

Finally, this compound can serve as a precursor or intermediate in the synthesis of complex organic molecules. Its reactive sites allow for a variety of chemical transformations, making it a versatile building block in synthetic chemistry.

Each of these fields leverages the unique chemical structure of “2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline” to explore new frontiers in science and technology. While the current web search did not yield specific studies on these applications , the potential uses outlined above are grounded in the compound’s chemical properties and related research in similar compounds.

properties

IUPAC Name

2-(difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2N3O/c1-2-17-5-7-18(8-6-17)10-3-4-11(16)12(9-10)19-13(14)15/h3-4,9,13H,2,5-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYOTBDFMVIKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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